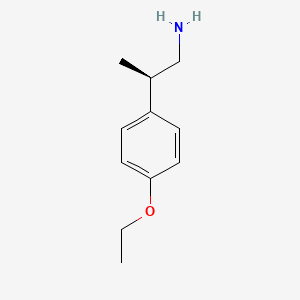![molecular formula C23H20N4O3 B2764518 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 921823-52-1](/img/no-structure.png)
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has led to the development of novel pyrimidinones and oxazinones derivatives, synthesized for their potential antimicrobial properties. For instance, a series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized using citrazinic acid as a starting material, demonstrating significant antibacterial and antifungal activities. This showcases the compound's role in the synthesis of new antimicrobial agents, with potential applications in addressing microbial resistance (Hossan et al., 2012).
Radioligand Development for Imaging
The compound has been utilized in the development of radioligands for positron emission tomography (PET) imaging. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed with a fluorine atom, allowed for labeling with fluorine-18. This advancement in radioligand synthesis enables in vivo imaging of specific proteins, contributing to the diagnosis and research of various diseases (Dollé et al., 2008).
Central Nervous System Depressant Activity
Compounds synthesized from the reaction of specific derivatives have been screened for central nervous system depressant activity. This research avenue explores the therapeutic potential of such compounds in treating disorders related to CNS activity, highlighting the compound's significance in the development of new CNS depressants (Manjunath et al., 1997).
Anti-inflammatory and Analgesic Activity
Further research into pyrimidine derivatives, including those related to the compound of interest, has shown promising anti-inflammatory and analgesic activities. The synthesis of new pyrimidine derivatives and their subsequent evaluation for these activities contribute to the search for novel therapeutic agents in managing pain and inflammation (Sondhi et al., 2009).
Anticancer Activity
Certain derivatives have been synthesized with the aim of discovering new anticancer agents. Through structural modifications and biological evaluation, compounds showing appreciable cancer cell growth inhibition have been identified, underscoring the potential of this chemical framework in oncology research (Al-Sanea et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide' involves the condensation of 2-aminopyridine with ethyl acetoacetate to form 3-ethyl-4-hydroxy-2-methylpyridine. This intermediate is then reacted with benzaldehyde to form 3-phenethyl-4-hydroxy-2-methylpyridine. The resulting compound is then cyclized with urea to form 3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-4-one. This intermediate is then oxidized with potassium permanganate to form 2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidine. Finally, this compound is reacted with N-phenylacetamide to form the target compound.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "benzaldehyde", "urea", "potassium permanganate", "N-phenylacetamide" ], "Reaction": [ "Condensation of 2-aminopyridine with ethyl acetoacetate to form 3-ethyl-4-hydroxy-2-methylpyridine", "Reaction of 3-ethyl-4-hydroxy-2-methylpyridine with benzaldehyde to form 3-phenethyl-4-hydroxy-2-methylpyridine", "Cyclization of 3-phenethyl-4-hydroxy-2-methylpyridine with urea to form 3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-4-one", "Oxidation of 3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-4-one with potassium permanganate to form 2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidine", "Reaction of 2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidine with N-phenylacetamide to form the target compound" ] } | |
Número CAS |
921823-52-1 |
Fórmula molecular |
C23H20N4O3 |
Peso molecular |
400.438 |
Nombre IUPAC |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O3/c28-20(25-18-10-5-2-6-11-18)16-27-19-12-7-14-24-21(19)22(29)26(23(27)30)15-13-17-8-3-1-4-9-17/h1-12,14H,13,15-16H2,(H,25,28) |
Clave InChI |
PWDBYKKHJGTOHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2764443.png)
![2-amino-1-(1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2764444.png)

![2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid](/img/structure/B2764449.png)
![8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2764450.png)
![4-Phenyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2764452.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2764453.png)
![[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2764454.png)
![5-isopropyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2764455.png)
![5-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2764456.png)
![4-(6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2764457.png)